molecular formula C14H28N6O6 B1435360 Azido-PEG6-azide CAS No. 1243536-56-2

Azido-PEG6-azide

Cat. No. B1435360
M. Wt: 376.41 g/mol
InChI Key: AHAONOKFDHURRK-UHFFFAOYSA-N
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Description

Azido-PEG6-azide serves as a versatile linker for bioconjugation, facilitating the targeted delivery of drugs and biomolecules . Its PEGylated structure enhances biocompatibility, solubility, and stability, while the azide groups enable site-specific coupling through click chemistry .


Synthesis Analysis

The synthesis of Azido-PEG6-azide involves the creation of 1,2,3-triazole adducts from their corresponding PEG azides via a convenient, mild click reaction . This method facilitates straightforward NMR-based quantitative end-group analysis and is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .


Molecular Structure Analysis

Azido-PEG6-azide has a chemical formula of C14H28N6O6 and a molecular weight of 376.410 . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .


Chemical Reactions Analysis

Azido-PEG6-azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Azido-PEG6-azide is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Scientific Research Applications

  • Photoactivatable Fluorescent Tags for Imaging : Guillou et al. (2022) explored the synthesis of photoactivatable fluorophores (PhotoTags) for use in clinical pathology and intraoperative surgery. They demonstrated the application of these tags in optical imaging and positron emission tomography, particularly in detecting human epidermal growth factor receptor 2 (HER2/neu) expression (Guillou et al., 2022).

  • Functionalized PEG Azides in Conjugation Chemistry : Semple et al. (2016) discussed azido-functionalized poly(ethylene glycol) (PEG) derivatives for their increasing applications in conjugation chemistry and targeted drug delivery. They emphasized the importance of azide incorporation in PEG polymers and described a method for facile end-group quantification (Semple et al., 2016).

  • Synthesis of Azido-Terminated Heterobifunctional PEGs : Hiki and Kataoka (2007) presented the synthesis of new azido-terminated heterobifunctional PEG derivatives with primary amine and carboxyl end groups. These PEG derivatives, suitable for "click" conjugation, were characterized for potential applications in ligand conjugation (Hiki & Kataoka, 2007).

  • Dynamic Surface Coating for Cell Adhesion and Migration : Van Dongen et al. (2013) utilized azido-[polylysine-g-PEG] (APP) to create substrates for controlled dynamic cell adhesion. They demonstrated various applications of this technology, such as tissue motility assays and patterned coculturing, highlighting its versatility (Van Dongen et al., 2013).

  • Thromboresistant Assemblies on Blood-Contacting Surfaces : Qu et al. (2014) achieved rapid modification of thrombomodulin with azido-PEG for creating thromboresistant surfaces on sterilized commercial ePTFE vascular grafts. This application demonstrated significant potential in medical device development (Qu et al., 2014).

  • Bioconjugation of Biotin to Polymeric Micelles : Wang et al. (2009) described the use of azido-containing amphiphilic triblock copolymer for bioconjugation of biotin via in situ click chemistry. This study highlighted the potential of azido-functionalized polymers in creating functional interfaces in biomedical applications (Wang et al., 2009).

  • Site-Specific PEGylation of Proteins : Deiters et al. (2004) reported on the use of para-azidophenylalanine for site-specific PEGylation of proteins in yeast, providing a method for generating selectively PEGylated proteins for therapeutic applications (Deiters et al., 2004).

  • Silk Fibroin-PEG Conjugate Films via Click Chemistry : Sampaio et al. (2011) synthesized azido silk fibroin and alkyne terminal PEG for creating silk-based films through click chemistry. These films exhibited varying physical properties, demonstrating the utility of azido-PEG in materials science (Sampaio et al., 2011).

Safety And Hazards

When handling Azido-PEG6-azide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Azido-PEG6-azide is widely used in Click Chemistry . This particular example of the Cu (I) catalyzed reaction between the azide and a terminal acetylene and also the Staudingerligation using functionalized aryl phosphines to couple to the azide, forming amides . This opens up new avenues for the development of novel bioconjugation strategies and targeted drug delivery systems .

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N6O6/c15-19-17-1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-18-20-16/h1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAONOKFDHURRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG6-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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